molecular formula C23H31N3O4S B4105000 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide

4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide

Cat. No. B4105000
M. Wt: 445.6 g/mol
InChI Key: MHBSOMSEMJWBQU-UHFFFAOYSA-N
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Description

4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide, also known as BAPTA, is a chemical compound that is widely used in scientific research. It is a calcium chelator that has been shown to have a variety of biochemical and physiological effects. BAPTA is a popular tool in the field of neuroscience, where it is used to study calcium signaling in neurons.

Mechanism of Action

4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide works by chelating calcium ions, which are important signaling molecules in cells. When 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide binds to calcium ions, it prevents them from interacting with other molecules in the cell. This can have a variety of effects, depending on the specific cell type and the concentration of 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide used.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In neurons, it can block calcium-dependent synaptic plasticity and learning and memory processes. In other cell types, it can induce apoptosis and cell death. 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory effects in some contexts.

Advantages and Limitations for Lab Experiments

4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide is a popular tool in scientific research because of its ability to selectively chelate calcium ions. However, it is important to note that 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide can also chelate other divalent cations, such as magnesium, which can complicate interpretation of results. Additionally, the concentration of 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide used can have different effects on different cell types, so it is important to carefully optimize experimental conditions.

Future Directions

There are many potential future directions for research involving 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide. One area of interest is the role of calcium signaling in neurodegenerative diseases, such as Alzheimer's disease. 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide may also be useful in developing new treatments for cancer, where it could be used to induce apoptosis in cancer cells. Finally, there is ongoing research into the development of new calcium chelators that may have improved specificity and efficacy compared to 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide.

Scientific Research Applications

4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide is a widely used tool in scientific research, particularly in the field of neuroscience. It is used to study calcium signaling in neurons, which is important for many physiological processes, including synaptic plasticity, learning, and memory. 4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide has also been used to study the role of calcium in apoptosis and cell death.

properties

IUPAC Name

4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-4-7-22(27)24-19-10-8-18(9-11-19)23(28)25-20-12-14-21(15-13-20)31(29,30)26(16-5-2)17-6-3/h8-15H,4-7,16-17H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBSOMSEMJWBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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